molecular formula C13H18BrNO B4406078 N-(4-bromo-2,6-dimethylphenyl)-2,2-dimethylpropanamide

N-(4-bromo-2,6-dimethylphenyl)-2,2-dimethylpropanamide

Cat. No. B4406078
M. Wt: 284.19 g/mol
InChI Key: LBRLFXSOUNILJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2,6-dimethylphenyl)-2,2-dimethylpropanamide, also known as BDMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDMP is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.

Mechanism of Action

The exact mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-2,2-dimethylpropanamide is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. This compound has also been found to bind to the vanilloid receptor 1 (VR1), which is involved in the perception of pain.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of COX-2 enzyme and decreases the production of prostaglandins. In animal studies, this compound has been found to have analgesic and anti-inflammatory effects. This compound has also been found to have herbicidal activity against several weed species.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-bromo-2,6-dimethylphenyl)-2,2-dimethylpropanamide in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with caution and follow proper safety protocols when working with this compound.

Future Directions

There are several future directions for the research on N-(4-bromo-2,6-dimethylphenyl)-2,2-dimethylpropanamide. One potential area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of the herbicidal activity of this compound against different weed species. Additionally, the potential use of this compound as a building block for the synthesis of novel polymers is an area of interest for material scientists.

Scientific Research Applications

N-(4-bromo-2,6-dimethylphenyl)-2,2-dimethylpropanamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results as an analgesic and anti-inflammatory agent. In agriculture, this compound has been found to have herbicidal activity against several weed species. In material science, this compound has been used as a building block for the synthesis of novel polymers.

properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-8-6-10(14)7-9(2)11(8)15-12(16)13(3,4)5/h6-7H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRLFXSOUNILJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C(C)(C)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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